5-ethynyl-1-benzothiophene
Description
Properties
CAS No. |
1374563-50-4 |
|---|---|
Molecular Formula |
C10H6S |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Strategic Synthesis of 5 Ethynyl 1 Benzothiophene and Its Functionalized Derivatives
Established Synthetic Pathways to the Benzothiophene (B83047) Scaffold
The construction of the core benzothiophene ring system is the foundational step. Various synthetic strategies have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes. researchgate.netkfupm.edu.sa
Cyclization Methodologies for Benzothiophene Ring Formation
The formation of the benzothiophene skeleton is frequently achieved through the intramolecular cyclization of suitably substituted benzene (B151609) derivatives. These methodologies are versatile and can be adapted to produce a wide array of substituted benzothiophenes.
Key cyclization strategies include:
Electrophilic Cyclization of Alkynyl Thioanisoles : This approach is a prominent method for accessing the benzothiophene core. nih.gov The reaction of o-alkynyl thioanisoles with an electrophile initiates a cyclization cascade to form the benzothiophene ring. nih.gov Various electrophiles, including iodine (I₂), N-Iodosuccinimide (NIS), bromine (Br₂), and N-Bromosuccinimide (NBS), have been successfully employed. nih.gov A notable development in this area is the use of dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as a source of electrophilic thiomethyl for the cyclization, which proceeds under mild conditions and tolerates diverse functional groups. nih.gov
Intramolecular Cyclization of Aryl Sulfides : Benzothiophene and its derivatives can be prepared through the intramolecular cyclization of various aryl sulfides, often facilitated by different catalysts and reaction conditions. chemicalbook.com For instance, arylmercapto acetals can be cyclized in the gas phase using a ZnCl₂-impregnated montmorillonite catalyst or in boiling toluene with Amberlyst A-15 as the catalyst. chemicalbook.com
Oxidative Cyclization : Oxidative cyclization methods provide another route to the benzothiophene scaffold. The oxidative cyclization of 2-mercaptocinnamic acid using reagents like potassium ferricyanide (K₃Fe(CN)₆) or iodine can yield the benzothiophene ring system. chemicalbook.com
Radical Annulation : A photocatalytic radical annulation process involving o-methylthio-arenediazonium salts and alkynes can produce substituted benzothiophenes regioselectively under green light irradiation. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling Strategies for Ethynyl (B1212043) Introduction
Once the benzothiophene scaffold is in place, typically functionalized with a halide at the 5-position (e.g., 5-bromobenzothiophene), the ethynyl group can be introduced via palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming carbon-carbon bonds. researchgate.net
The Sonogashira coupling is a cornerstone reaction for the synthesis of aryl alkynes and is widely applied in the synthesis of ethynyl-substituted heterocycles. researchgate.netresearchgate.net The reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
For the synthesis of 5-ethynyl-1-benzothiophene, a common strategy involves the reaction of 5-halobenzothiophene (e.g., 5-bromobenzothiophene or 5-iodobenzothiophene) with a protected alkyne like trimethylsilylacetylene (TMSA). The reaction is catalyzed by a palladium catalyst, such as PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride), and a copper(I) salt like CuI (copper(I) iodide), in the presence of a base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA). beilstein-journals.org Following the coupling, the silyl protecting group is removed under basic or fluoride-mediated conditions to yield the terminal alkyne, 5-ethynyl-1-benzothiophene. This sequential Sonogashira-Glaser coupling approach has proven effective for creating a variety of di(hetero)arylthiophenes. beilstein-journals.org
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| 5-Iodobenzothiophene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, NEt₃ | 5-(Trimethylsilylethynyl)benzothiophene |
| 5-(Trimethylsilylethynyl)benzothiophene | K₂CO₃, MeOH | - | 5-Ethynyl-1-benzothiophene |
This table represents a typical reaction sequence for the Sonogashira coupling approach.
While palladium catalysis is dominant, other transition metals can also facilitate the formation of C-C bonds for alkyne introduction. Gold-catalyzed reactions, for instance, have been used for the C3 functionalization of benzothiophenes through an intermolecular alkyne oxyarylation process involving benzothiophene S-oxides. bham.ac.uk Although this specific method targets the C3 position, it highlights the potential of other transition metals in functionalizing the benzothiophene core. bham.ac.uk Cobalt-catalyzed migratory arylzincation of an alkyne has also been developed as a modular approach to creating multisubstituted benzothiophenes. Additionally, palladium-catalyzed carbonylative approaches have been developed to synthesize benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes, showcasing diverse palladium-mediated cyclization strategies. nih.gov
Advanced Synthetic Methodologies for Direct Functionalization
Recent advances in synthetic organic chemistry have led to the development of powerful one-step methods for constructing highly functionalized benzothiophene derivatives, bypassing the need for pre-functionalized starting materials.
Aryne Reaction-Based Approaches
A significant advancement is the synthesis of benzothiophenes via aryne intermediates. nih.govsemanticscholar.orgnih.gov This methodology offers a facile, one-step route to a wide range of substituted benzothiophenes from readily available starting materials. nih.govnih.gov
The reaction involves the generation of an aryne from an o-silylaryl triflate, which then reacts with an alkynyl sulfide in an intermolecular fashion. nih.govnih.gov This process constructs the benzothiophene scaffold through selective C-S and C-C bond formations. nih.gov This approach demonstrates excellent functional group tolerance and allows for versatile functionalization at the C2 position of the newly formed benzothiophene ring. nih.govnih.gov The ability to create diverse, multisubstituted benzothiophenes, which can be challenging to access through conventional methods, underscores the power of this aryne-based strategy. nih.gov
| Aryne Precursor | Coupling Partner | Key Features |
| o-Silylaryl triflates | Alkynyl sulfides | One-step intermolecular reaction |
| Good functional group tolerance | ||
| Allows for versatile C2-functionalizations |
This table summarizes the key components and features of the aryne reaction-based approach to benzothiophene synthesis.
Electrophilic Cyclization for Derivative Formation
Electrophilic cyclization is a cornerstone in the synthesis of the benzothiophene core, which is the essential scaffold for 5-ethynyl-1-benzothiophene. nih.govnih.gov A prevalent method involves the intramolecular cyclization of ortho-alkynyl thioanisoles. nih.gov This approach utilizes various electrophiles, such as iodine (I₂), N-iodosuccinimide (NIS), bromine (Br₂), and N-bromosuccinimide (NBS), to initiate the ring-closing process. nih.govnih.gov For instance, the reaction of an appropriately substituted o-alkynyl thioanisole with an electrophile like iodine leads to a 5-endo-dig cyclization, followed by aromatization to yield the stable benzothiophene ring system. researchgate.netmdpi.com
One advanced strategy employs a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as the electrophilic trigger for the cyclization of o-alkynyl thioanisoles. nih.govnih.gov This method is notable for its excellent yields and tolerance of a wide array of functional groups, proceeding under moderate conditions at ambient temperature. nih.govorganic-chemistry.org The resulting 2,3-disubstituted benzothiophenes can be further modified. nih.gov
Once the benzothiophene scaffold is formed and the ethynyl group is present at the 5-position, this functionality itself can participate in subsequent electrophilic cyclizations to create more complex, fused-ring derivatives. An efficient strategy for creating functionalized enediynes fused to a heterocyclic core involves the iodocyclization of ortho-functionalized (buta-1,3-diynyl)arenes. acs.org This process directly yields 2-ethynyl-3-iodoheteroindenes, which are versatile intermediates for further reactions like the Sonogashira coupling. acs.org This demonstrates how an ethynyl group on a benzothiophene ring can be a reactive site for building elaborate molecular architectures. acs.org
The following table summarizes representative electrophilic cyclization reactions for the formation of benzothiophene derivatives.
| Precursor | Electrophile/Catalyst | Product | Yield | Reference |
| o-Alkynyl thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 2,3-disubstituted benzo[b]thiophene | Excellent | nih.govnih.gov |
| 1-Mercapto-3-yn-2-ol | I₂ / NaHCO₃ | 3-Iodothiophene derivative | 65-88% | mdpi.com |
| 2-(4-methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]ethynyl}thiophene | Iodine | 3-iodo-2-[5-(4-methoxyphenyl)- thiophen-2-yl]-1-benzothiophene | Not specified | researchgate.net |
| ortho-functionalized (buta-1,3-diynyl)arenes | Iodine | 2-ethynyl-3-iodoheteroindene | Not specified | acs.org |
Chemo- and Regioselective Synthesis Considerations for the 5-Ethynyl Isomer
Achieving the specific 5-ethynyl-1-benzothiophene isomer requires stringent control over both chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of substitution). The synthesis of multisubstituted benzothiophenes can be challenging due to limitations in controlling substitution patterns with conventional methods. nih.gov
A primary strategy for regioselective synthesis involves starting with an aryl precursor that already contains substituents to direct the formation of the desired isomer. For instance, in methods involving the cyclization of aryl titanates with alkynes, the regiocontrol is a key challenge that can be addressed through novel catalytic systems. nih.gov
A highly effective and common method to introduce the ethynyl group at a specific position is through palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. researchgate.netbeilstein-journals.org This reaction is exceptionally chemoselective, creating a carbon-carbon bond between a terminal alkyne and an aryl halide or triflate. To synthesize the 5-ethynyl isomer, the strategy would be:
Regioselective synthesis of a 5-halo-1-benzothiophene precursor: This is the critical step for ensuring the correct substitution pattern. The choice of starting materials and cyclization method will dictate the position of the halogen.
Sonogashira coupling: The 5-halo-1-benzothiophene is then reacted with a protected or terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This is followed by deprotection of the silyl group if necessary. researchgate.net
This two-step approach decouples the ring formation from the introduction of the ethynyl group, allowing for precise positional control. The Sonogashira coupling itself is well-documented for its high yields and functional group tolerance in the synthesis of complex benzothiophene derivatives. researchgate.net
Another modern approach involves aryne chemistry. The reaction of o-silylaryl triflates with alkynyl sulfides can produce benzothiophenes in a single step. nih.gov The regioselectivity of this reaction is determined by the substitution on the aryne intermediate, providing a potential route to control the final substitution pattern of the benzothiophene product. nih.gov
Scalability and Efficiency Considerations in Research-Oriented Synthetic Protocols
For research purposes, the scalability and efficiency of a synthetic protocol are judged by factors such as reaction yield, mildness of conditions, operational simplicity, and the ability to produce sufficient quantities (e.g., gram-scale) for further studies.
The electrophilic cyclization of o-alkynyl thioanisoles using dimethyl(thiodimethyl)sulfonium tetrafluoroborate has been demonstrated to be scalable. nih.gov A gram-scale cyclization was performed, isolating the desired benzothiophene product in an excellent yield of 87%. nih.gov This indicates the practical utility of the method for producing significant quantities of material. The reaction conditions are also advantageous, operating at ambient temperature, which reduces energy costs and simplifies the experimental setup. nih.govnih.gov
Similarly, one-step syntheses of benzothiophenes from aryne precursors and alkynyl sulfides have shown good practicality. nih.gov Studies optimizing this reaction have shown that it can provide moderate to good yields even when the amount of the aryne precursor is reduced to 1.2 equivalents. nih.gov However, increasing the reaction concentration can slightly reduce the yield. nih.gov
Visible-light photocatalysis offers another efficient and mild route to benzothiophenes, avoiding the need for metal catalysts and high temperatures. acs.org By using an organic dye like eosin Y and green light, various benzothiophenes can be synthesized from o-methylthio-arenediazonium salts and terminal alkynes in good yields. acs.org The efficiency of these reactions is dependent on catalyst loading and the equivalents of the alkyne used. acs.org
The following table provides a comparative overview of the efficiency of different synthetic methods leading to benzothiophene cores.
| Method | Key Features | Yields | Conditions | Scalability | Reference |
| Electrophilic Cyclization with Sulfonium Salt | Tolerates various functional groups | Excellent (e.g., 87% on gram scale) | Ambient temperature | Demonstrated (gram scale) | nih.gov |
| Aryne Reaction with Alkynyl Sulfides | One-step intermolecular reaction | Moderate to high | Hot acetonitrile | Investigated (mmol scale) | nih.gov |
| Visible-Light Photocatalysis | Metal-free, avoids high temperatures | Good (e.g., 65-85%) | Green light, 20 °C | Not specified | acs.org |
| Sonogashira Coupling of Halo-benzothiophenes | High chemoselectivity for C-C bond formation | High (e.g., 92-93%) | Typically mild, requires catalyst | Widely used, generally scalable | researchgate.netresearchgate.net |
Chemical Reactivity and Transformation Mechanisms of 5 Ethynyl 1 Benzothiophene
Fundamental Reaction Pathways of the Ethynyl (B1212043) Group
The terminal alkyne functionality is a versatile handle for a variety of chemical modifications, including changes to its oxidation state and participation in addition reactions.
Oxidative and Reductive Transformations
The triple bond of the ethynyl group in 5-ethynyl-1-benzothiophene can undergo both complete cleavage through oxidation and reduction to either an alkene or an alkane.
Oxidative Cleavage: Strong oxidizing agents can cleave the carbon-carbon triple bond entirely. Treatment with reagents such as ozone (O₃) or warm, basic potassium permanganate (KMnO₄) results in the cleavage of the alkyne. jove.comlibretexts.orgopenochem.org For a terminal alkyne like 5-ethynyl-1-benzothiophene, this reaction yields a carboxylic acid from the internal alkyne carbon and carbon dioxide from the terminal carbon. jove.comopenochem.org This process transforms the ethynyl substituent into a carboxylic acid group at the 5-position of the benzothiophene (B83047) ring.
Reductive Transformations: The ethynyl group can be selectively reduced to either an alkene or an alkane depending on the reagents and conditions employed. openochem.org
Reduction to an Alkane: Complete reduction of the alkyne to an ethyl group (an alkane) is achieved through catalytic hydrogenation using excess hydrogen gas (H₂) over a standard metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni). openochem.orgchemistrysteps.comlibretexts.org This reaction proceeds through an alkene intermediate but is typically not isolated as the reaction continues to full saturation. libretexts.org
Reduction to a cis-Alkene: Partial reduction to a cis-vinyl group (a Z-alkene) can be accomplished using a "poisoned" catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate deactivated with lead acetate and quinoline). organicchemistrytutor.comlibretexts.org This catalyst is less reactive, allowing the reduction to stop at the alkene stage. The hydrogen atoms add to the same face of the triple bond (syn-addition), resulting in the cis stereochemistry. chemistrysteps.com
Reduction to a trans-Alkene: To form a trans-vinyl group (an E-alkene), a dissolving metal reduction is used, typically with sodium (Na) or lithium (Li) metal in liquid ammonia (NH₃). organicchemistrytutor.comlibretexts.org This reaction proceeds through a radical anion intermediate, and the anti-addition of hydrogen atoms across the triple bond leads to the trans product. chemistrysteps.com
| Desired Product | Reagent(s) | Stereochemistry |
|---|---|---|
| Alkane (Ethyl) | H₂ with Pd, Pt, or Ni catalyst | Not applicable |
| cis-Alkene (Z-vinyl) | H₂ with Lindlar's Catalyst | Syn-addition |
| trans-Alkene (E-vinyl) | Na or Li in liquid NH₃ | Anti-addition |
Nucleophilic and Electrophilic Substitution on the Benzothiophene Ring
The benzothiophene moiety is an aromatic ring system that can undergo substitution reactions, although its reactivity is influenced by the heteroatom and existing substituents.
Electrophilic Aromatic Substitution (SEAr): The benzothiophene ring is generally reactive towards electrophiles. In the unsubstituted benzothiophene molecule, electrophilic attack occurs preferentially at the C3 position in the thiophene (B33073) ring, which is the most electron-rich site. uoanbar.edu.iqresearchgate.net The presence of the ethynyl group at the C5 position, which is an electron-withdrawing group, deactivates the fused benzene (B151609) ring towards electrophilic attack. wikipedia.org Therefore, electrophilic substitution on 5-ethynyl-1-benzothiophene would still be expected to favor positions on the thiophene ring (C2, C3) or potentially the C4 and C7 positions on the benzene ring, depending on the specific reaction conditions and the nature of the electrophile.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution on electron-rich aromatic systems like benzothiophene is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring. uoanbar.edu.iqyoutube.com Thiophene-based systems are inherently more reactive towards nucleophiles than their benzene counterparts. uoanbar.edu.iqnih.gov For 5-ethynyl-1-benzothiophene to undergo SNAr, it would likely require the presence of an additional, powerful electron-withdrawing group (such as a nitro group) on the ring and a good leaving group at the position of attack. nih.gov
Advanced Click Chemistry Applications
The terminal alkyne of 5-ethynyl-1-benzothiophene is an ideal substrate for "click chemistry," a class of reactions known for their high efficiency, reliability, and specificity. These reactions are powerful tools for molecular construction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Molecular Construction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction. organic-chemistry.org This reaction facilitates the covalent linking of a terminal alkyne, such as 5-ethynyl-1-benzothiophene, with an azide-functionalized molecule. wikipedia.org The process is catalyzed by a copper(I) species, which can be generated in situ from a Cu(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). wikipedia.org
The key features of the CuAAC reaction are:
High Regioselectivity: The reaction exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgfrontiersin.org
Mild Conditions: It proceeds under mild, often aqueous, conditions and is tolerant of a wide variety of functional groups, making it suitable for complex molecule synthesis. organic-chemistry.orgresearchgate.net
High Yields: The reaction is highly efficient and typically provides excellent product yields with simple purification. vectorlabs.com
The mechanism involves the formation of a copper-acetylide intermediate from 5-ethynyl-1-benzothiophene, which then reacts with the azide in a stepwise manner to form the stable triazole ring. wikipedia.orgnih.gov This reliable ligation strategy is widely used to construct complex molecular architectures, including polymers, dendrimers, and bioactive conjugates. nih.govresearchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Catalyst-Free Reactions
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative click chemistry pathway that circumvents the need for a metal catalyst. creative-biolabs.com The driving force for this reaction is not a catalyst but rather the high ring strain of a cyclic alkyne, such as a dibenzocyclooctyne (DBCO). magtech.com.cn This strained alkyne reacts rapidly and spontaneously with an azide to form a stable triazole product.
While 5-ethynyl-1-benzothiophene, as a terminal alkyne, does not participate directly in SPAAC, this reaction is a crucial counterpart to CuAAC. The primary advantage of SPAAC is its biocompatibility; by avoiding the use of a copper catalyst, it eliminates concerns about cellular toxicity, making it the preferred method for in vivo and live-cell labeling applications. nih.govcreative-biolabs.comvectorlabs.com
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
|---|---|---|
| Alkyne Substrate | Terminal Alkyne (e.g., 5-ethynyl-1-benzothiophene) | Strained Cycloalkyne (e.g., DBCO) |
| Catalyst Required | Yes (Copper(I)) | No |
| Biocompatibility | Limited by copper toxicity | High (used in living systems) vectorlabs.com |
| Reaction Speed | Very fast with catalyst | Fast, dependent on ring strain |
| Primary Application | Organic synthesis, materials science, bioconjugation vectorlabs.com | Live-cell imaging, in vivo chemistry nih.govcreative-biolabs.com |
Development of Novel Triazole-Containing Architectures
The CuAAC reaction, using 5-ethynyl-1-benzothiophene as a building block, enables the straightforward synthesis of a vast array of novel molecular structures containing a benzothiophene-triazole linkage. mdpi.comnih.gov By choosing an azide partner with a specific desired functionality (R-N₃), chemists can append a wide range of groups to the benzothiophene core in a modular fashion. organic-chemistry.orgnih.gov
This "plug-and-play" approach has been used to create:
Functional Polymers: Incorporating the rigid, aromatic benzothiophene-triazole unit into polymer backbones or as pendant groups to modify material properties.
Bioactive Molecules: Linking the benzothiophene core to biomolecules like peptides, sugars, or nucleic acids to create probes or potential therapeutic agents. frontiersin.org
Complex Organic Scaffolds: Building large, well-defined architectures for applications in materials science and medicinal chemistry. nih.gov
Polymerization and Oligomerization Reactions of 5-Ethynyl-1-benzothiophene
The presence of a terminal ethynyl group on the 5-ethynyl-1-benzothiophene molecule provides a versatile handle for a variety of polymerization reactions. These reactions are crucial for the development of novel organic materials with tailored electronic and optical properties. The benzothiophene moiety, a sulfur-containing aromatic heterocycle, imparts significant thermal stability and desirable electronic characteristics to the resulting polymers, making them promising candidates for applications in organic electronics.
Formation of π-Conjugated Poly(ethynyl-1-benzothiophene) Systems
While direct experimental reports on the homopolymerization of 5-ethynyl-1-benzothiophene are not extensively documented in the reviewed literature, the synthesis of π-conjugated polymers from analogous ethynyl-substituted aromatic and heteroaromatic monomers is well-established. The most common and effective method for such polymerizations is transition-metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling.
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. For the synthesis of poly(ethynyl-1-benzothiophene), a dihalo-benzothiophene monomer would be reacted with a bis(ethynyl) monomer, or a halo-ethynyl-benzothiophene monomer could undergo self-polymerization. In the case of creating a polymer with alternating ethynyl and benzothiophene units, a diethynyl-benzothiophene monomer could be polymerized with a dihalo-aromatic co-monomer.
The general synthetic scheme for the formation of a poly(arylene ethynylene) incorporating benzothiophene units via Sonogashira polymerization is depicted below:
Scheme 1: General Sonogashira Polymerization to form Benzothiophene-containing Poly(arylene ethynylene)
Where Ar could be a benzothiophene derivative and R could be another aromatic unit.
The properties of the resulting π-conjugated poly(ethynyl-1-benzothiophene) systems are expected to be significantly influenced by the regiochemistry of the linkage and the nature of any side chains attached to the benzothiophene core. The incorporation of the rigid ethynyl and benzothiophene units into the polymer backbone leads to a planar and conjugated structure, which is essential for efficient charge transport. These polymers are anticipated to exhibit interesting photophysical and electrochemical properties, such as fluorescence and redox activity, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
A study on the synthesis of alternating polymers containing ethynylene-thiophene units demonstrated that the introduction of acetylene linkers can lead to more planar polymer backbones and red-shifted absorption maxima compared to their thiophene-only counterparts mdpi.com. This suggests that poly(ethynyl-1-benzothiophene) would likely possess a low band gap, a desirable characteristic for organic semiconductor materials mdpi.com.
Table 1: Expected Properties of π-Conjugated Poly(ethynyl-1-benzothiophene) Systems Based on Analogous Polymers
| Property | Expected Characteristic | Rationale |
| Structure | Rigid, planar backbone | Presence of rigid ethynyl and benzothiophene units. |
| Solubility | Potentially low in common organic solvents | Can be improved by introducing long alkyl side chains on the benzothiophene ring. |
| Optical Properties | Red-shifted absorption, potential for fluorescence | Extended π-conjugation along the polymer chain. |
| Electronic Properties | Semiconductor with a potentially low band gap | The alternating donor-acceptor character of benzothiophene and ethynyl units can tune the HOMO/LUMO levels. |
| Thermal Stability | High | Aromatic and heteroaromatic nature of the polymer backbone. |
Block Copolymer and Hybrid Material Synthesis
The terminal ethynyl group of 5-ethynyl-1-benzothiophene is an excellent functional group for the synthesis of well-defined block copolymers and hybrid materials. One of the most powerful techniques to achieve this is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
For the synthesis of block copolymers, a homopolymer with a terminal azide group can be reacted with 5-ethynyl-1-benzothiophene to introduce the benzothiophene unit at the chain end. More commonly, a polymer chain is first synthesized with a terminal ethynyl group, which can then be "clicked" with an azide-terminated polymer of a different type. For instance, ethynyl-functionalized poly(3-hexylthiophene) (P3HT) has been successfully used to prepare block copolymers nih.gov. A similar strategy could be employed where a pre-synthesized polymer is end-functionalized with a 5-ethynyl-1-benzothiophene unit.
This approach allows for the combination of the desirable electronic and optical properties of a π-conjugated block derived from 5-ethynyl-1-benzothiophene with the properties of another block, such as the flexibility of a poly(alkyl acrylate) or the hydrophilicity of a poly(ethylene glycol). The resulting amphiphilic block copolymers can self-assemble into various nanostructures, such as micelles or vesicles, in selective solvents nih.gov.
Scheme 2: Synthesis of a Diblock Copolymer using 5-Ethynyl-1-benzothiophene via Click Chemistry
Furthermore, the ethynyl group can be used to graft 5-ethynyl-1-benzothiophene onto surfaces or nanoparticles to create hybrid materials. For example, silica nanoparticles or carbon nanotubes functionalized with azide groups can be modified with 5-ethynyl-1-benzothiophene to impart new electronic or optical functionalities to the inorganic material.
Table 2: Potential Architectures of Block Copolymers and Hybrid Materials Incorporating 5-Ethynyl-1-benzothiophene
| Material Type | Synthetic Strategy | Potential Application |
| Diblock Copolymer | Click chemistry (CuAAC) between an azide-terminated polymer and 5-ethynyl-1-benzothiophene. | Self-assembled nanostructures for organic electronics, drug delivery. |
| Triblock Copolymer | Sequential polymerization or coupling of three distinct polymer blocks, one being a poly(ethynyl-1-benzothiophene) block. | Thermoplastic elastomers with conductive properties. |
| Grafted Polymer | Grafting of poly(ethynyl-1-benzothiophene) chains from a polymer backbone containing initiation sites. | Materials with enhanced mechanical and electronic properties. |
| Surface-Modified Material | Covalent attachment of 5-ethynyl-1-benzothiophene to a surface (e.g., silicon wafer, gold) via its ethynyl group. | Functionalized surfaces for sensors or molecular electronics. |
| Hybrid Nanoparticle | "Clicking" 5-ethynyl-1-benzothiophene onto azide-functionalized nanoparticles (e.g., SiO₂, AuNPs). | Hybrid materials with combined optical, electronic, and magnetic properties. |
Cycloaddition and Other Pericyclic Reactions of 5-Ethynyl-1-benzothiophene
The ethynyl group of 5-ethynyl-1-benzothiophene is a reactive π-system that can readily participate in various cycloaddition and other pericyclic reactions. These reactions are powerful tools for the construction of complex polycyclic and heterocyclic ring systems.
While the benzothiophene ring itself can act as a diene in Diels-Alder reactions, particularly when the sulfur atom is oxidized to a sulfone, the ethynyl substituent provides a more accessible site for many cycloaddition reactions.
Bergman Cyclization of Benzothiophene-Fused Enediynes
The Bergman cyclization is a pericyclic reaction of an enediyne that generates a highly reactive p-benzyne biradical. This reaction is the basis for the DNA-cleaving activity of a class of naturally occurring antitumor antibiotics. Benzothiophene-fused enediynes have been synthesized and their reactivity in the Bergman cyclization has been studied.
Research has shown that benzothiophene-fused enediynes are expected to be highly reactive in the Bergman cyclization, even more so than their benzene-fused analogues mit.edu. This increased reactivity is attributed to the increased ring strain in the 10-membered enediyne macrocycles fused to the 5-membered benzothiophene ring mit.edu. The release of this strain during the formation of the transition state lowers the activation energy of the cyclization.
The reactivity of these benzothiophene-fused enediynes can be tuned by the substituents on the benzothiophene core and the nature of the macrocycle nih.govmit.edu. For instance, the annulation of a 3,4,5-trimethoxybenzene moiety to a 10-membered enediyne macrocycle fused to a benzothiophene core imparts high reactivity, but also instability at ambient temperature nih.gov. Conversely, a fluoroisopropyl-substituted enediyne was found to be stable while still being moderately reactive in the Bergman cyclization nih.gov. Some of these synthesized benzothiophene-fused enediynes have demonstrated significant DNA damaging activity in plasmid cleavage assays nih.gov.
Table 3: Calculated Free Activation Energies for Bergman Cyclization of Benzothiophene-Fused Enediynes
| Enediyne Structure | Substituent | Calculated Free Activation Energy (kcal/mol) | Experimental Observation |
| Benzothiophene-fused 10-membered enediyne | 3,4,5-trimethoxybenzene | Lower | High reactivity, unstable at room temperature nih.gov |
| Benzothiophene-fused 10-membered enediyne | Fluoroisopropyl | Higher | Stable, moderately reactive nih.gov |
Advanced Spectroscopic and Structural Characterization in Research Paradigms
Elucidation of Electronic Structure and Optical Properties via UV-Vis Absorption and Emission Spectroscopy
UV-Visible absorption and fluorescence emission spectroscopy are fundamental techniques for probing the electronic transitions and photophysical properties of conjugated organic molecules. For derivatives of 5-ethynyl-1-benzothiophene, these analyses reveal how structural modifications influence the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The introduction of the ethynyl (B1212043) group extends the π-conjugation of the benzothiophene (B83047) core, which typically leads to a bathochromic (red) shift in the absorption and emission spectra compared to the parent benzothiophene molecule. researchgate.net Research on related benzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) derivatives shows that the degree of sulfur oxidation within the core significantly alters the optical properties. For instance, the oxidation of sulfur atoms to sulfones can lead to enhanced emission properties, with some derivatives exhibiting quantum yields exceeding 99%. mdpi.com The absorption spectra of these compounds, often measured in solvents like 1,2-dichlorobenzene, show distinct bands corresponding to π–π* and n–π* transitions. mdpi.com The specific wavelengths of maximum absorption (λmax) and emission are highly sensitive to the electronic nature of substituents attached to the core structure.
Table 1: Optical Properties of Selected Benzothiophene Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |
|---|---|---|---|
| 2,7-diBr-BTBT | 341 | 425 | Dichloromethane |
| 2,7-diBr-BTBTDO (dioxide) | 363 | 441 | Dichloromethane |
This table presents data for derivatives of the related researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) core to illustrate the effects of structural modification on optical properties, as detailed characterization is typically performed on such larger, functional molecules. mdpi.com
Electrochemical Characterization using Cyclic Voltammetry (CV) for Energy Levels
Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of organic semiconductor materials. By measuring the onset oxidation (Eox) and reduction (Ered) potentials, researchers can estimate these crucial electronic parameters. The HOMO level is related to the material's ability to donate an electron (p-type behavior), while the LUMO level relates to its ability to accept an electron (n-type behavior).
For materials incorporating the 5-ethynyl-1-benzothiophene motif, the weak electron-withdrawing nature of the acetylenic linkage can lead to a lower HOMO level and a higher oxidation potential, which often enhances ambient stability. researchgate.net The energy levels are critical for designing efficient electronic devices, as they dictate the efficiency of charge injection from electrodes and charge transfer between different layers in a device. researchgate.net Studies on various BTBT derivatives have shown that modifications to the core, such as sulfur oxidation, can significantly increase the ionization potential (IP), making the compounds less susceptible to degradation. mdpi.com
Table 2: Electrochemical Properties of Selected Benzothiophene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
|---|---|---|---|
| 2,7-diBr-BTBT | -5.79 | -2.13 | 3.66 |
| 2,7-diBr-BTBTDO (dioxide) | -6.11 | -2.63 | 3.48 |
This table presents data for derivatives of the related researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) core. The HOMO and LUMO levels were estimated from cyclic voltammetry measurements. mdpi.com
High-Resolution Spectrometric Analysis for Complex Derivative Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural confirmation of newly synthesized organic molecules. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of a compound's elemental formula. This technique is crucial in research involving 5-ethynyl-1-benzothiophene, as it is often used as a building block in multi-step syntheses to create complex derivatives with tailored properties. researchgate.net
In the synthesis of novel benzothiophene–chalcone hybrids and other complex structures, HRMS is used to verify the successful formation of the target molecule by comparing the experimentally measured mass with the calculated mass for the expected formula. nih.gov For example, after performing a Sonogashira coupling reaction to attach an ethynyl-containing fragment to a benzothiophene core, HRMS confirms that the desired product has been formed with high precision, often to within a few parts per million. researchgate.net This level of accuracy is essential for unambiguously identifying products and distinguishing them from potential isomers or byproducts. mdpi.comnih.gov
Morphological and Crystalline Characterization of Assemblies and Thin Films
The performance of organic electronic devices is critically dependent on the morphology and molecular packing of the active material in its solid state, typically as a thin film. Therefore, techniques that can probe surface topography and crystalline order at the nanoscale are vital.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to generate three-dimensional images of a material's surface. spectraresearch.com In the context of materials derived from 5-ethynyl-1-benzothiophene, AFM is used to characterize the surface morphology of thin films, which are often prepared by solution-based methods like solution-shearing or spin-coating. researchgate.net
AFM images reveal key information about the film's quality, such as surface roughness, grain size, and the presence of defects or crystalline domains. researchgate.net A smooth, uniform surface with large, well-interconnected crystalline grains is generally desirable for efficient charge transport in devices like organic field-effect transistors (OFETs). The rigid and planar nature of the benzothiophene core, combined with the linear ethynyl linker, can promote ordered molecular assembly, leading to the formation of highly crystalline thin films. AFM analysis allows researchers to directly visualize this morphology and correlate it with the material's electrical performance. researchgate.net
X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure and molecular packing of organic semiconductors in the solid state. By analyzing the diffraction pattern of X-rays scattered by a thin film, researchers can obtain information about the arrangement of molecules, including the lattice parameters of the crystal unit cell and the intermolecular spacing. researchgate.net
For materials based on the benzothiophene scaffold, XRD studies have revealed that molecules often adopt a herringbone packing motif within layered structures. uky.eduunimib.it This arrangement is known to facilitate efficient two-dimensional charge transport. The distance between adjacent π-stacked molecules, known as the π-stacking distance, is a critical parameter that influences the electronic coupling and, consequently, the charge carrier mobility. Grazing-incidence X-ray diffraction (GIXD) is a particularly powerful variant of this technique for analyzing the structure of thin films. researchgate.net Studies on BTBT derivatives show that the degree of sulfur oxidation can significantly alter the crystal packing, which in turn influences the electronic properties of the material. mdpi.com The analysis of peak positions and broadening in XRD patterns provides quantitative data on the degree of crystallinity and the orientation of the molecules relative to the substrate. researchgate.net
Computational and Theoretical Investigations of 5 Ethynyl 1 Benzothiophene
Quantum Chemical Calculations of Electronic Properties
Quantum chemical calculations are essential for understanding the electronic behavior of conjugated systems such as 5-ethynyl-1-benzothiophene. These calculations provide detailed information about molecular orbitals and electronic transitions.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. jmaterenvironsci.com It is particularly effective for calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the band gap (Egap), is a crucial parameter for predicting the electronic and optical properties of materials, especially in the context of organic semiconductors. derpharmachemica.com
Theoretical studies on various benzothiophene (B83047) derivatives demonstrate that modifications to the molecular structure, such as the addition of different functional groups, can significantly tune the HOMO and LUMO energy levels and, consequently, the band gap. nih.govsoton.ac.ukrsc.org For instance, calculations on π-conjugated systems based on thiophene (B33073) and benzo nih.govresearchgate.netnih.govthiadiazole have been used to predict their suitability for solar cell applications. jmaterenvironsci.com In studies of other benzothiophene derivatives, DFT calculations have shown that increasing the number of oxygen atoms through sulfur oxidation leads to a decrease in both HOMO and LUMO energies, resulting in a reduced energy band gap. mdpi.com These theoretical predictions are crucial for designing novel materials with tailored optoelectronic properties for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). soton.ac.ukmdpi.com
To illustrate the type of data obtained from DFT calculations for related compounds, the following table presents theoretical values for different benzothiophene derivatives.
Table 1: Examples of Calculated Electronic Properties for Benzothiophene Derivatives using DFT
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| BTAP2 | - | - | 3.22 |
| BTAP3 | - | - | 3.59 |
| PYFD1 | -5.715 | -3.641 | 2.074 |
| PYFD2 | -5.576 | -3.958 | 1.618 |
| PYFD3 | -5.577 | -3.992 | 1.585 |
Data sourced from studies on various benzothiophene derivatives for illustrative purposes. nih.govnih.gov
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orgrsc.org This method is widely applied to predict absorption and emission spectra, providing insights into the nature of electronic transitions. rsc.org For thiophene-based compounds, TD-DFT calculations can elucidate the character of low-lying excited states, which are often dominated by π → π* transitions within the conjugated system. nih.gov
However, it is important to note that the accuracy of TD-DFT can be challenging for certain thiophene-based systems. Studies have shown that TD-DFT may incorrectly predict the ordering of excited states or the distribution of oscillator strengths compared to more advanced post-Hartree-Fock methods, particularly for thiophene and thienoacenes. nih.gov Despite these challenges, TD-DFT remains a valuable tool for qualitatively understanding the photophysical properties of larger systems. For example, in studies of dibenzothiophene (B1670422) derivatives, TD-DFT has been combined with experimental methods to elucidate relaxation mechanisms from excited states, showing that excitation often leads to the population of the lowest-energy singlet (S1) state. scispace.com
The data below, from a computational study on thienopyrazine-based dyes, illustrates the kind of spectral data predicted by TD-DFT.
Table 2: Example of Predicted Absorption and Emission Wavelengths for Related Compounds using TD-DFT
| Compound | Max Absorption λ (nm) | Max Emission λ (nm) | Stokes Shift (nm) |
|---|---|---|---|
| P1 | 473 | 647 | 174 |
| P2 | 480 | 660 | 180 |
| P3 | 482 | 667 | 185 |
| P4 | 486 | 669 | 183 |
| P5 | 489 | 675 | 186 |
Data from a TD-DFT study on thienopyrazine-based dyes, provided for illustrative purposes. derpharmachemica.com
Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For compounds like 5-ethynyl-1-benzothiophene, MD simulations can provide critical insights into conformational flexibility, intermolecular interactions, and the processes of molecular self-assembly.
In studies of novel benzo[b]thiophene-2-carbaldehyde derivatives, MD simulations have been employed to analyze the stability of protein-ligand complexes. nih.gov These simulations revealed stable complexes characterized by minimal fluctuations in root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), indicating a stable binding pose. nih.gov Similarly, MD simulations have been used to refine the binding poses of benzothiophene-chalcone hybrids within the active sites of cholinesterase enzymes and to evaluate the stability of the resulting complexes over time. nih.gov Such analyses are crucial for understanding how these molecules interact with biological targets and can guide the design of new therapeutic agents. nih.gov For materials science applications, MD simulations can model how individual molecules of a benzothiophene derivative would pack in a solid state, which is fundamental to predicting properties like charge carrier mobility in organic semiconductors.
Prediction of Reactivity Profiles and Reaction Mechanisms
Theoretical methods are instrumental in predicting the reactivity of molecules and elucidating potential reaction mechanisms. For benzothiophenes, computational chemistry can identify the most probable sites for electrophilic or nucleophilic attack by analyzing the distribution of electron density and molecular orbitals.
For example, theoretical calculations have been used to create a scale of relative reactivity for benzothiophene-fused enediynes in the Bergman cyclization by calculating the free activation energies. researchgate.net This allows for the prediction of a balance between reactivity and stability, which was subsequently confirmed by experimental synthesis and kinetic studies. researchgate.net Furthermore, fully automated quantum mechanics (QM)-based workflows have been developed to reliably predict the regioselectivity of reactions such as C–H activation, which is a common transformation for aromatic heterocycles. beilstein-journals.org By calculating the energies of potential transition states, these models can predict the most likely reaction product. beilstein-journals.org A comprehensive review of the reactivity of thiophenes, oligothiophenes, and benzothiophenes highlights the various chemical transformations these scaffolds can undergo, providing a basis for theoretical exploration of new reaction pathways. researchgate.net
Structure-Property Relationship Elucidation through Theoretical Modeling
A central goal of computational chemistry is to establish clear structure-property relationships, which provide guiding principles for the design of new molecules with desired functions. tue.nldigitellinc.com For benzothiophene-based materials, theoretical modeling is key to understanding how structural modifications influence their electronic, optical, and charge-transport properties.
Studies on unsymmetrical nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives have shown that tuning the functional groups on the BTBT scaffold allows for the modulation of molecular orbital energy levels and solid-state assembly. soton.ac.ukrsc.org This control over molecular packing and electronic structure is critical for optimizing the performance of organic transistors. soton.ac.uk Computational investigations of benzo[b]thiophene-based compounds have also revealed relationships between their molecular stability and reactivity potential; for instance, a larger HOMO-LUMO gap is associated with higher stability and global hardness, while a smaller gap indicates enhanced reactivity. nih.gov By systematically altering the structure of the benzothiophene core and its substituents in silico, researchers can predict the impact on key properties, thereby accelerating the discovery and development of new materials for organic electronics. mdpi.comtue.nl
Applications in Advanced Materials Science and Optoelectronics
Organic Semiconductors for Transistor and Diode Technologies
The rigid, planar structure of the benzothiophene (B83047) moiety provides an excellent foundation for creating organic semiconductors with high charge carrier mobility and stability. The incorporation of an ethynyl (B1212043) group offers a powerful tool for extending π-conjugation and functionalizing the core structure, thereby fine-tuning the material's performance in electronic devices.
Benzothiophene-based molecules, particularly those derived from the Current time information in LU.benzothieno[3,2-b] Current time information in LU.benzothiophene (BTBT) core, are renowned for their application in high-performance p-type organic field-effect transistors (OFETs). The introduction of ethynyl groups, such as in 2-(phenylethynyl)benzo[b]benzo dergipark.org.trresearchgate.netthieno[2,3-d]thiophene, serves to modify the electronic and morphological properties of the semiconductor layer. These modifications are critical for optimizing π-orbital overlap in the solid state, which is essential for efficient charge transport.
Solution-processable BTBT derivatives featuring various end-capping groups, including phenylethynyl moieties, have been synthesized and characterized as active layers in OFETs. For instance, thin films of these materials, when formed using techniques like solution-shearing, exhibit p-channel characteristics. The performance of these devices is directly linked to the molecular structure of the semiconductor.
Table 1: Performance of an OFET based on a Phenylethynyl-Functionalized BTBT Derivative Interactive data table
| Compound | Carrier Mobility (cm²/Vs) | Current On/Off Ratio |
|---|
This table summarizes the electrical performance of an OFET device using a specific ethynyl-containing benzothiophene derivative as the active semiconductor layer.
The data indicates that the inclusion of the phenylethynyl group contributes to favorable semiconductor properties, resulting in respectable charge carrier mobility and a high on/off ratio, which are crucial metrics for transistor applications.
In the field of organic light-emitting diodes (OLEDs), benzothiophene derivatives are valued for their thermal stability and tunable electronic properties. Fused aromatic structures containing benzothiophene have been investigated as components of novel hybrid donors for high-performance OLEDs. While direct applications of 5-ethynyl-1-benzothiophene are less commonly detailed, the use of ethynyl groups as linkers in donor-π-acceptor (D-π-A) systems is a well-established strategy for creating efficient emitters.
Thieno[3,2-b]thiophene, an isomer of benzothiophene, has been used as a π-conjugated linker in D-π-A compounds for OLED applications. These materials can exhibit high fluorescence quantum yields in both solution and solid states. The ethynyl group offers a rigid and electronically conductive bridge to connect donor and acceptor moieties, facilitating intramolecular charge transfer and leading to tunable light emission. For instance, a D-π-A fluorophore incorporating a thienothiophene spacer was used as an emitter in a solution-processed OLED, achieving a maximum current efficiency of 10.6 cd/A and a power efficiency of 6.70 lm/W. researchgate.net
Photovoltaic Materials and Organic Solar Cells (OPVs)
Organic solar cells (OSCs) rely on materials that can efficiently absorb sunlight and separate charges. Benzothiophene and its derivatives, including benzodithiophene (BDT), have become cornerstone units in the design of both polymer and small-molecule donors for OSCs due to their favorable electronic properties and ability to form well-ordered domains for charge transport. yyu.edu.tr
The integration of benzothiophene-based acceptor units has been shown to lower the LUMO (Lowest Unoccupied Molecular Orbital) level of photovoltaic materials while maintaining the HOMO (Highest Occupied Molecular Orbital) level, leading to improvements in open-circuit voltage (Voc) and short-circuit current density (Jsc). semanticscholar.org Fused benzothiophene dioxide moieties have also been explored as core donors in non-fullerene acceptors, where modifications to the structure can significantly enhance optoelectronic capabilities and reduce the energy band gap, a critical factor for absorbing a broader range of the solar spectrum.
While specific performance data for 5-ethynyl-1-benzothiophene itself in OPVs is not extensively documented, the ethynyl group is a key synthon. It is used to construct larger conjugated systems by linking benzothiophene units to other aromatic moieties, effectively engineering the band gap and absorption characteristics of the final material to better match the solar spectrum.
Development of Functional Polymers and Conjugated Macromolecules with Tailored Properties
The terminal ethynyl group of 5-ethynyl-1-benzothiophene is a versatile chemical handle for the synthesis of advanced functional polymers. Its reactivity in well-established reactions like the Sonogashira coupling and click chemistry allows for the precise incorporation of the benzothiophene unit into polymer backbones or as pendant groups.
This strategy has been demonstrated with the related compound 3-(3,4-ethylenedioxythiophene)prop-1-yne (pyEDOT), which features an ethynyl group on its ethylenedioxy bridge. This functionality enables both pre- and post-electropolymerization transformations, providing access to a wide range of new materials with tailored properties. The alkyne group serves as a robust building block for creating complex macromolecular architectures without interfering with the electropolymerization of the thiophene (B33073) backbone.
This approach allows for the development of conjugated polymers with specific functionalities for applications in:
Plastic Electronics: Creating polymers with controlled conductivity and stability.
Energy Storage: Designing materials for use in batteries and supercapacitors.
Sensing Devices: Attaching specific recognition elements for biosensors and chemosensors.
The ability to easily functionalize a conjugated polymer backbone via the ethynyl group opens the door to rapid material discovery and the optimization of properties for specific technological needs.
Sensor Technologies (e.g., Biosensors, Chemosensors, Electrochromic Devices)
The electronic and photoluminescent properties of benzothiophene derivatives make them excellent candidates for sensor applications. The sensitivity of their fluorescence to the local environment can be harnessed to detect specific analytes.
Benzothiophene-based semi-bis-chalcone has been developed as a photo-luminescent chemosensor for the real-time detection of hydrazine (B178648), a highly toxic chemical. This demonstrates the potential of the benzothiophene core in creating sensitive and selective sensing platforms.
Furthermore, a novel benzothiophene-quinoline-based fluorescent chemosensor (BQL) has been designed specifically for monitoring viscosity changes within the mitochondria of living cells. This sensor exhibits a strong response to viscosity with minimal interference from pH or polarity, making it a valuable tool for studying cellular processes and diseases linked to mitochondrial dysfunction.
In the area of electrochromic devices, which change color in response to an electrical potential, polymers based on thiophene derivatives are widely used. Poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives are key materials in this field due to their electrochemical stability and high contrast ratios. The functionalization of such polymers, potentially through an ethynyl linker, allows for the fine-tuning of their electrochromic behavior, including switching speeds and color states.
Applications in Electrocatalysis
Recent research has highlighted the potential of metal-free, organic molecules as efficient and cost-effective alternatives to traditional metal-based catalysts. Benzothiophene derivatives have emerged as promising candidates in this area, particularly for fuel cell applications.
A study on benzo[b]thiophene-based organic compounds demonstrated their effectiveness as anode catalysts for hydrazine electrooxidation. Specifically, a 3-iodo-2-(p-tolyl)benzo[b]thiophene catalyst promoted a high current density of 15.40 mA/cm² in a hydrazine solution, indicating efficient catalytic activity. dergipark.org.tr The synthesis of these catalysts involves Sonogashira coupling and electrophilic cyclization, reactions where ethynyl-benzothiophene precursors are fundamental. dergipark.org.tr The study concluded that such benzothiophene derivatives could serve as promising, low-cost anode catalysts in hydrazine fuel cells, offering an alternative to expensive platinum-group metals. dergipark.org.tr
Another investigation explored novel benzothiophene derivatives for glucose electrooxidation, a key reaction for direct glucose fuel cells. The results showed that these organic-based catalysts exhibited significant activity and long-term stability, further underscoring the potential of the benzothiophene scaffold in designing efficient electrocatalysts.
Development and Utilization As Molecular Tools and Probes in Chemical Biology
Design of Fluorescent Probes for Cellular and Biochemical Research
The benzothiophene (B83047) core is an intrinsic component of various fluorescent molecules, and its derivatives have been engineered into probes for detecting specific analytes and environmental properties within living cells. nih.gov The true utility of 5-ethynyl-1-benzothiophene in this context lies in its role as a modifiable platform. The ethynyl (B1212043) group allows for its covalent attachment to other functional units, such as fluorophores or targeting ligands, through click chemistry. nih.gov This modular approach enables the rational design of highly specific fluorescent probes. For instance, the benzothiophene scaffold can be "clicked" onto a molecule that targets a specific organelle or protein, thereby delivering a fluorescent signal to a precise subcellular location. This strategy is central to developing advanced reagents for cellular imaging and high-content screening. revvity.com
A powerful strategy for studying biomolecules is to label them metabolically. This involves introducing a precursor molecule containing a small, bioorthogonal chemical reporter (like an alkyne) into living cells or organisms. The cell's natural metabolic pathways then incorporate this precursor into newly synthesized biomolecules. The alkyne group, now part of the biomolecule's structure, can be selectively tagged with a probe molecule, such as a fluorescent azide, via click chemistry. nih.gov
While 5-ethynyl-1-benzothiophene itself is not directly incorporated, it serves as a key component of the detection system. The most prominent examples of this technique involve alkyne-modified nucleosides for labeling nucleic acids:
DNA Labeling: 5-ethynyl-2'-deoxyuridine (EdU) is a thymidine analog that is incorporated into newly synthesized DNA during replication. nih.gov
RNA Labeling: 5-ethynyl-uridine (EU) is an analog of uridine that is incorporated into nascent RNA transcripts by RNA polymerases. nih.gov
Once these alkyne-tagged biomolecules are produced, they can be visualized by reacting them with an azide-derivatized fluorescent dye. A custom probe could be synthesized where an azide is attached to a fluorescent version of a benzothiophene, allowing the benzothiophene fluorophore to be specifically conjugated to newly synthesized DNA or RNA for imaging purposes. This method provides a precise way to label and visualize the synthesis, localization, and turnover of key biomolecules in cells. nih.govbiosyn.com
| Biomolecule | Alkyne-Modified Precursor | Biological Process Labeled | Potential Detection Probe Component |
|---|---|---|---|
| DNA | 5-ethynyl-2'-deoxyuridine (EdU) | DNA Replication / Cell Proliferation | Azide-functionalized benzothiophene fluorophore |
| RNA | 5-ethynyl-uridine (EU) | RNA Transcription | Azide-functionalized benzothiophene fluorophore |
Metabolic labeling with alkyne-modified precursors is a powerful tool for monitoring dynamic biological processes in real-time. The study of RNA synthesis and decay, for example, can be accomplished using a "pulse-chase" experiment with 5-ethynyl-uridine (EU). nih.gov
In this method, cells are first exposed to a "pulse" of EU for a short period. During this time, newly transcribed RNA incorporates the EU. The EU is then removed and replaced with normal uridine in a "chase" phase. Samples of cells can be collected at various time points during the chase. The amount of EU-labeled RNA remaining at each time point is quantified by lysing the cells, "clicking" a fluorescent azide tag onto the alkyne-modified RNA, and measuring the resulting fluorescence. This technique allows researchers to accurately measure the decay rate and stability of specific RNA transcripts, providing critical insights into gene expression regulation. nih.gov The benzothiophene moiety could be part of the fluorescent tag used for detection, offering specific photophysical properties for such assays.
Scaffold for Investigating Protein-Ligand and Biomolecular Interactions
The benzothiophene ring system is a rigid, aromatic scaffold that can be readily modified to explore interactions with protein binding sites. dntb.gov.ua The ethynyl group at the 5-position makes it an ideal starting point for diversity-oriented synthesis using click chemistry. researchgate.net By reacting 5-ethynyl-1-benzothiophene with a large library of diverse, azide-containing chemical fragments, a vast array of new compounds can be generated rapidly and efficiently. nih.gov
Each resulting molecule retains the core benzothiophene scaffold but features a different appended group connected by a stable 1,2,3-triazole linker. This library of related but distinct molecules can then be screened against a protein target of interest to investigate structure-activity relationships (SAR). dundee.ac.uk By identifying which compounds bind most tightly, researchers can deduce the specific chemical features and spatial arrangements that are critical for binding. nih.gov This information is invaluable for understanding the molecular basis of protein-ligand recognition and for the rational design of more potent and selective ligands. mdpi.comwustl.edu
Exploration as Enzyme Inhibitors for Mechanistic Biological Studies
Building on its utility as a scaffold for exploring protein-ligand interactions, 5-ethynyl-1-benzothiophene is also a valuable starting point for the discovery of novel enzyme inhibitors. dntb.gov.ua Many potent drugs function by inhibiting the activity of specific enzymes, and the benzothiophene scaffold is found in several known kinase inhibitors. dntb.gov.ua
Libraries of compounds generated from 5-ethynyl-1-benzothiophene via click chemistry can be screened in high-throughput enzymatic assays to identify potential inhibitors. The 1,2,3-triazole ring formed in the click reaction is often considered a bioisostere of the amide bond—a common feature in peptides and enzyme substrates—but is resistant to metabolic degradation. researchgate.net
Once an inhibitor is identified, it becomes a crucial tool for mechanistic studies. By selectively blocking the activity of a single enzyme within a complex biological pathway, researchers can observe the downstream consequences. This allows for the elucidation of the enzyme's specific role in cellular processes, the validation of the enzyme as a potential drug target, and a deeper understanding of disease mechanisms. researchgate.net
Bioconjugation Strategies for Advanced Bio-Analytical Tools
Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, creating a novel conjugate with combined properties. researchgate.net The ethynyl group of 5-ethynyl-1-benzothiophene makes it perfectly suited for modern bioconjugation strategies, primarily through click chemistry, to create advanced tools for analysis and detection. nih.govnih.gov
Key strategies include:
Direct Labeling: An azide-modified biomolecule (e.g., a protein or oligonucleotide) can be directly conjugated with 5-ethynyl-1-benzothiophene. If the benzothiophene moiety is part of a fluorescent structure, this provides a direct and stable label for tracking the biomolecule.
Component of a Larger Probe: The compound can be used as a building block in a multi-component probe. For example, it could be attached to a targeting moiety (like a peptide that binds to a specific cell receptor) on one side and a reporter molecule (like a fluorophore or biotin) on the other.
Surface Immobilization: 5-ethynyl-1-benzothiophene derivatives can be "clicked" onto azide-functionalized surfaces, such as nanoparticles, quantum dots, or microarray slides. nih.gov This allows for the creation of biosensors or diagnostic tools where the benzothiophene acts as a capture agent or part of the signaling mechanism. beilstein-journals.org
These bioconjugation approaches enable the development of sophisticated bio-analytical systems for applications ranging from diagnostics and biosensing to targeted drug delivery. nih.gov
| Bioconjugation Strategy | Description | Example Application |
|---|---|---|
| Direct Labeling of Biomolecules | Covalently attaching the benzothiophene moiety to a biomolecule (protein, nucleic acid) that has been modified with a reactive azide group. | Creating fluorescently tagged proteins for cellular imaging. |
| Synthesis of Multi-Component Probes | Using the ethynyl group as a connection point to link the benzothiophene scaffold to other functional molecules (e.g., targeting ligands, other reporters). | Developing a probe that targets a specific cell type and reports on the local microenvironment. |
| Surface Functionalization | Immobilizing benzothiophene derivatives onto a solid support (e.g., nanoparticle, sensor chip) via click chemistry. | Creating a biosensor to detect specific protein-ligand interactions. |
Future Perspectives and Emerging Research Directions
Integration into Multi-component and Supramolecular Systems
The future utility of 5-ethynyl-1-benzothiophene is significantly tied to its role in constructing complex chemical architectures through multi-component reactions (MCRs) and supramolecular assembly. MCRs are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.govbeilstein-journals.org The ethynyl (B1212043) group of 5-ethynyl-1-benzothiophene is an ideal functional group for such reactions, including the well-known Ugi and Biginelli reactions, which are instrumental in generating libraries of structurally diverse molecules for drug discovery. beilstein-journals.orgrsc.org The development of novel MCRs that incorporate this benzothiophene (B83047) derivative could lead to the rapid synthesis of complex heterocyclic compounds with potential therapeutic applications. rsc.orgnih.govresearchgate.net
In the realm of supramolecular chemistry, the rigid, planar structure of the benzothiophene core and the linear geometry of the ethynyl group facilitate non-covalent interactions like π–π stacking and hydrogen bonding. These interactions are the driving forces behind the self-assembly of molecules into well-ordered, large-scale structures such as nanofibers, gels, and liquid crystals. For instance, derivatives of the related nih.govbenzothieno[3,2-b] nih.gov-benzothiophene (BTBT) have been functionalized with peptides to create hydrogels whose assembly can be controlled by pH and salt concentration. rsc.org The resulting one-dimensional structures are held together by a combination of hydrogen bonding and π–π interactions. rsc.org By analogy, 5-ethynyl-1-benzothiophene can be used as a key component in designing new smart materials whose properties are dictated by the principles of molecular self-assembly. The ethynyl group offers a convenient point for attaching recognition motifs that can direct the formation of these complex systems.
Table 1: Potential Multi-component Reactions Involving 5-ethynyl-1-benzothiophene
| Reaction Type | Potential Reactants | Potential Product Class |
|---|---|---|
| Ugi Reaction | Isocyanide, Carboxylic Acid, Amine | Peptidomimetic structures |
| Sonogashira Coupling | Aryl Halide | π-conjugated polymers and oligomers |
| Huisgen Cycloaddition ("Click" Chemistry) | Azide-containing molecule | Triazole-linked functional materials |
Rational Design of Next-Generation Functional Materials with Tunable Properties
The benzothiophene scaffold is a cornerstone in the field of materials science, particularly for organic electronics. nih.gov Derivatives of benzothiophene are integral to the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The compound 5-ethynyl-1-benzothiophene serves as an exemplary building block for the rational design of next-generation functional materials with precisely tuned properties.
The electronic characteristics of benzothiophene-based materials can be finely adjusted through chemical modification. mdpi.com The ethynyl group in 5-ethynyl-1-benzothiophene is a versatile anchor for introducing various functional groups via established chemical reactions like Sonogashira coupling, which can extend the π-conjugated system of the molecule. This extension directly influences the material's electronic band gap, charge carrier mobility, and light-absorbing or -emitting properties. For example, the oxidation of the sulfur atom in the thiophene (B33073) ring has been shown to significantly alter the electronic structure and enhance the fluorescence and redox properties of BTBT derivatives. mdpi.com This strategy opens avenues for creating new materials with tailored optoelectronic characteristics.
The design of these materials is not limited to single molecules. The ethynyl group enables the polymerization of 5-ethynyl-1-benzothiophene into well-defined polymers. These polymers can combine the favorable electronic properties of the benzothiophene core with the processability required for fabricating large-area flexible electronic devices.
Table 2: Strategies for Tuning Properties of 5-ethynyl-1-benzothiophene-based Materials
| Modification Strategy | Target Property | Potential Application |
|---|---|---|
| Extension of π-conjugation via coupling reactions | Lowering HOMO-LUMO gap, increasing charge mobility | Organic Field-Effect Transistors (OFETs) |
| Introduction of electron-donating/withdrawing groups | Tuning energy levels for charge injection/transport | Organic Light-Emitting Diodes (OLEDs) |
| Polymerization | Solution processability, film-forming ability | Flexible electronics, organic photovoltaics |
Synergistic Experimental and Computational Research Paradigms
The advancement of materials based on 5-ethynyl-1-benzothiophene will increasingly rely on the powerful synergy between experimental synthesis and theoretical computation. Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic structure, molecular geometry, and spectroscopic properties of new molecules before they are synthesized in the lab. This predictive power accelerates the design-build-test-learn cycle of materials discovery.
For instance, computational studies on BTBT derivatives have been used to simulate their optical properties and analyze how structural modifications, such as sulfur oxidation, affect their electronic behavior. mdpi.com These theoretical predictions can then be validated through experimental characterization using techniques like UV-Vis and fluorescence spectroscopy, cyclic voltammetry, and X-ray crystallography. mdpi.com This combined approach allows researchers to establish clear structure-property relationships, guiding the rational design of new materials with desired functionalities.
Furthermore, computational modeling can help elucidate complex reaction mechanisms. Understanding the step-by-step pathway of a reaction, such as the formation of benzothiophenes from aryne intermediates and alkynyl sulfides, allows for the optimization of reaction conditions to improve yields and selectivity. rsc.org The interplay between experimental observation and theoretical calculation is crucial for overcoming synthetic challenges and unlocking the full potential of 5-ethynyl-1-benzothiophene as a molecular building block.
Challenges and Opportunities in Scalable Synthesis for Research Applications
While 5-ethynyl-1-benzothiophene holds immense promise, its widespread use in research and technology hinges on the availability of efficient and scalable synthetic methods. Traditional multi-step syntheses of substituted benzothiophenes can be time-consuming and may rely on harsh conditions or expensive metal catalysts, limiting their practicality for large-scale production.
However, recent advancements in synthetic organic chemistry present significant opportunities. Novel synthetic strategies are emerging that offer more direct and sustainable routes to the benzothiophene core. These include:
Domino Reactions: These processes, where multiple bond-forming events occur in a single pot, can significantly increase efficiency and reduce waste, with some methods allowing for gram-scale synthesis under benign conditions. nih.gov
Metal-Free C-H Functionalization: Methods that directly convert C-H bonds on an aromatic ring into new bonds offer a more atom-economical approach to building the benzothiophene system, avoiding the need for pre-functionalized starting materials and metal catalysts. nih.govle.ac.uk
Aryne Chemistry: The reaction of aryne intermediates with alkynyl sulfides provides a facile, one-step method for producing a wide variety of substituted benzothiophenes. rsc.org This approach is notable for its broad substrate scope and tolerance of various functional groups. rsc.org
The key challenge lies in adapting these modern synthetic methods for the specific and large-scale production of 5-ethynyl-1-benzothiophene. Overcoming this hurdle will be critical to supplying the quantities of material needed for extensive research and development, particularly in the field of organic electronics. The development of robust, cost-effective, and scalable syntheses represents a major opportunity for chemists to accelerate the translation of this versatile compound from the laboratory to real-world applications.
Q & A
Q. What systematic literature review protocols ensure comprehensive coverage of 5-ethynyl-1-benzothiophene research?
- Methodology : Develop Boolean search strings (e.g., "5-ethynyl-1-benzothiophene AND synthesis") across SciFinder, PubMed, and Web of Science. Use citation chaining and backward/forward referencing. Apply PRISMA guidelines for study selection and risk-of-bias assessment (e.g., SYRCLE tool) .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
